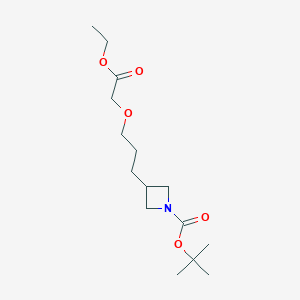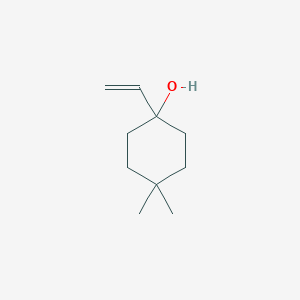
4,4-Dimethyl-1-vinylcyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethyl-1-vinylcyclohexanol is an organic compound with the molecular formula C10H18O. It is a derivative of cyclohexanol, featuring a vinyl group at the first position and two methyl groups at the fourth position of the cyclohexanol ring. This compound is known for its unique chemical properties and versatility in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4,4-Dimethyl-1-vinylcyclohexanol can be synthesized through several methods, including the following:
Hydroboration-Oxidation: This method involves the hydroboration of 4,4-dimethyl-1-vinylcyclohexene followed by oxidation to yield the desired compound.
Hydrogenation: Another approach is the hydrogenation of 4,4-dimethyl-1-vinylcyclohexene in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4-Dimethyl-1-vinylcyclohexanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 4,4-dimethyl-1-vinylcyclohexanone.
Reduction: Reduction reactions can convert the compound to 4,4-dimethyl-1-vinylcyclohexene.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) is often used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: 4,4-Dimethyl-1-vinylcyclohexanone
Reduction: 4,4-Dimethyl-1-vinylcyclohexene
Substitution: Ethers and esters of this compound
Wissenschaftliche Forschungsanwendungen
4,4-Dimethyl-1-vinylcyclohexanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be employed in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials due to its unique chemical properties.
Wirkmechanismus
4,4-Dimethyl-1-vinylcyclohexanol is similar to other cyclohexanol derivatives, such as 4-vinylcyclohexanol and cyclohexanedimethanol. its unique structural features, such as the presence of the vinyl group and the two methyl groups, distinguish it from these compounds. These structural differences contribute to its distinct chemical properties and applications.
Vergleich Mit ähnlichen Verbindungen
4-Vinylcyclohexanol
Cyclohexanedimethanol
4-Vinylcyclohexene
Eigenschaften
Molekularformel |
C10H18O |
|---|---|
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
1-ethenyl-4,4-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-4-10(11)7-5-9(2,3)6-8-10/h4,11H,1,5-8H2,2-3H3 |
InChI-Schlüssel |
XGKFCLKEGCJWSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(CC1)(C=C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-4-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B15361975.png)
![methyl (2Z)-2-[amino(phenylformamido)methylidene]-4-chloro-3-oxobutanoate](/img/structure/B15362007.png)
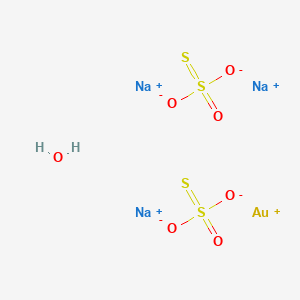
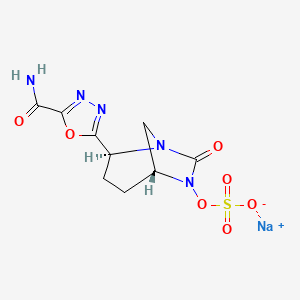
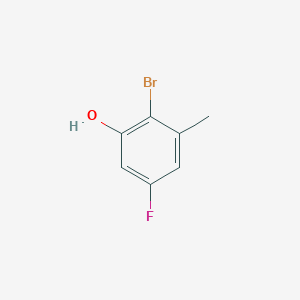

![(8AS)-7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,5,8,8A-tetrahydrooxazolo[3,4-A]pyridin-3-one](/img/structure/B15362027.png)
![N-(benzo[d]oxazol-2-yl)acetamide](/img/structure/B15362041.png)
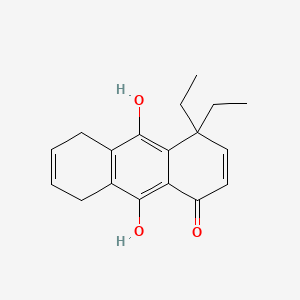


![6-Chloro-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1H-indazole](/img/structure/B15362059.png)
![(2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B15362062.png)
